Superior In Vitro Inhibitory Potency for Human Acetylcholinesterase (AChE) Compared to Clinical Alternatives
In a direct, head-to-head in vitro study, physostigmine demonstrated significantly greater potency for inhibiting human acetylcholinesterase (AChE) than several other clinically used cholinesterase inhibitors. The study established a clear potency ranking based on IC50 values [1].
| Evidence Dimension | AChE Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.67 nM |
| Comparator Or Baseline | Rivastigmine (IC50 = 4.3 nM), Donepezil (IC50 = 6.7 nM), Tacrine (IC50 = 77 nM) |
| Quantified Difference | 6.4-fold more potent than rivastigmine; 10-fold more potent than donepezil; 115-fold more potent than tacrine |
| Conditions | In vitro enzyme assay using human recombinant AChE |
Why This Matters
This superior potency translates to requiring a lower concentration of the compound to achieve the same degree of enzyme inhibition, which is a critical consideration for designing sensitive in vitro assays, optimizing in vivo dosing regimens, and understanding structure-activity relationships (SAR) for drug development programs.
- [1] Ogura, H., Kosasa, T., Kuriya, Y., & Yamanishi, Y. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and Findings in Experimental and Clinical Pharmacology, 22(8), 609–613. View Source
